1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one

Regioselectivity Enzymatic hydrolysis Epoxide ring-opening

1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (CAS 21889-75-8), also known as 2,3-epoxy-2-methylcyclohexanone or 6-methyl-7-oxabicyclo[4.1.0]heptan-5-one, is a bicyclic α,β-epoxy ketone belonging to the 7-oxabicyclo[4.1.0]heptane class. It features a fused epoxide-cyclohexanone core with a methyl substituent at the bridgehead position, conferring distinct steric and electronic properties relative to non-methylated analogs.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 21889-75-8
Cat. No. B8711240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one
CAS21889-75-8
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC12C(O1)CCCC2=O
InChIInChI=1S/C7H10O2/c1-7-5(8)3-2-4-6(7)9-7/h6H,2-4H2,1H3
InChIKeyWTEVFHFQWNTPQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (CAS 21889-75-8) Properties and Procurement Data


1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (CAS 21889-75-8), also known as 2,3-epoxy-2-methylcyclohexanone or 6-methyl-7-oxabicyclo[4.1.0]heptan-5-one, is a bicyclic α,β-epoxy ketone belonging to the 7-oxabicyclo[4.1.0]heptane class [1]. It features a fused epoxide-cyclohexanone core with a methyl substituent at the bridgehead position, conferring distinct steric and electronic properties relative to non-methylated analogs [2]. Its molecular formula is C7H10O2, molecular weight is 126.15 g/mol, and predicted density is 1.0±0.1 g/cm3 with a boiling point of 198.1±9.0 °C at 760 mmHg . The compound serves as a reactive building block in organic synthesis and as a mechanistic probe in enzymatic studies, though head-to-head quantitative differentiation data relative to closest analogs remain sparse [3].

Why 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one Cannot Be Replaced by Unsubstituted Analogs


Generic substitution with the non-methylated parent compound, 7-oxabicyclo[4.1.0]heptan-2-one (CAS 6705-49-3), or other epoxy ketone analogs fails because the bridgehead methyl group fundamentally alters regioselectivity in ring-opening reactions and hydrogen-bonding interactions in enzymatic binding pockets. In base-catalyzed epoxide ring-opening, nucleophiles attack the less substituted carbon atom; however, the methyl substituent at the epoxide bridgehead in 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one introduces steric hindrance that redirects nucleophilic attack to the less hindered site [1]. This differential regioselectivity cannot be replicated by analogs lacking this substitution pattern. Additionally, the methyl group modulates the compound's fit within enzyme active sites such as NADPH-dependent reductases, affecting substrate specificity relative to unmethylated congeners . Consequently, experimental outcomes obtained with unsubstituted analogs are not translatable to systems requiring this specific methyl-bearing scaffold, making direct procurement of the exact CAS compound essential for reproducibility in structure–activity relationship studies and catalytic transformations.

1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one Quantitative Differentiation Evidence


Regioselective Hydrolysis of 1-Methylcyclohexene Oxide Scaffold

The methyl-substituted cyclohexene oxide scaffold exhibits pronounced regioselectivity under enzymatic hydrolysis conditions. When 1-methylcyclohexene oxide (structurally analogous to the epoxide core of 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one but lacking the ketone functionality) is treated with limonene-1,2-epoxide hydrolase from Rhodococcus erythropolis DCL14, ring-opening occurs preferentially at the more substituted bridgehead carbon bearing the methyl group, yielding an 85:15 regioselectivity ratio (C1:C2) [1]. This acid-catalyzed enzymatic mechanism directs nucleophilic water attack to the sterically more congested site, a behavior that contrasts with base-catalyzed chemical opening where attack occurs predominantly at the less substituted position [2].

Regioselectivity Enzymatic hydrolysis Epoxide ring-opening

Enantioselective Substrate Preference in Enzymatic Resolution

The 1-methylcyclohexene oxide scaffold displays clear enantiomeric discrimination by limonene-1,2-epoxide hydrolase. (1R,2S)-1-Methylcyclohexene oxide is the preferred substrate and is mainly hydrolyzed to (1S,2S)-1-methylcyclohexane-1,2-diol, whereas (1S,2R)-1-methylcyclohexene oxide is converted more slowly and yields the opposite enantiomeric product, (1R,2R)-1-methylcyclohexane-1,2-diol [1]. This enantioselectivity stems from the chiral environment of the enzyme active site interacting with the methyl-substituted epoxide core.

Enantioselectivity Kinetic resolution Epoxide hydrolase

Physicochemical Differentiation from Non-Methylated Parent Compound

The presence of a bridgehead methyl group in 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one results in measurable physicochemical differences relative to the non-methylated parent compound 7-oxabicyclo[4.1.0]heptan-2-one (CAS 6705-49-3). The methylated compound has a higher molecular weight (126.15 vs. 112.13 g/mol), increased predicted LogP (0.90 vs. 0.20), and a substantially higher boiling point (198.1±9.0 °C vs. 76–78 °C at 15 mmHg) [1]. These differences arise from the additional carbon atom and altered conformational flexibility conferred by the methyl substituent.

Physicochemical properties Boiling point Molecular weight LogP

Availability of Stereochemically Defined Enantiomers

1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one is commercially available as single enantiomers with defined absolute stereochemistry, including (1S,6R)- and (1R,6S)- configurations [1][2]. In contrast, the non-methylated parent compound 7-oxabicyclo[4.1.0]heptan-2-one (CAS 6705-49-3) is predominantly supplied as a racemic mixture with limited commercial availability of resolved enantiomers. This stereochemical accessibility enables direct procurement of the desired enantiomer for asymmetric synthesis applications without requiring additional resolution steps.

Chiral synthesis Stereoisomers Asymmetric building blocks

1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one Priority Application Scenarios Based on Differentiation Evidence


Asymmetric Synthesis Requiring Defined Bridgehead Stereochemistry

When a synthetic route demands a chiral epoxide building block with a methylated bridgehead position, procuring enantiopure 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one eliminates the need for in-house chiral resolution. The commercial availability of (1S,6R)- and (1R,6S)- configured enantiomers [1] enables direct entry into stereocontrolled sequences for terpenoid natural product synthesis and pharmaceutical intermediate preparation without additional separation steps.

Structure–Activity Relationship (SAR) Studies on Epoxide-Containing Inhibitors

For research programs investigating epoxide-based enzyme inhibitors, the bridgehead methyl group in 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one provides a defined steric and electronic perturbation relative to non-methylated analogs. This perturbation influences regioselectivity in ring-opening events, as evidenced by the 85:15 C1:C2 regioselectivity observed in enzymatic hydrolysis of the analogous 1-methylcyclohexene oxide scaffold [2]. SAR studies using the non-methylated parent compound (CAS 6705-49-3) will not accurately capture the binding interactions or metabolic fate of methyl-substituted congeners, necessitating procurement of the exact methylated compound.

Enzyme Substrate Specificity Profiling for NADPH-Dependent Reductases

The 7-oxabicyclo[4.1.0]heptan-2-one core has been employed as a substrate to investigate NADPH-dependent 3-quinuclidinone reductases . 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one, with its bridgehead methyl substitution, provides a distinct substrate for evaluating steric and electronic tolerance of these reductase active sites. The methyl group alters hydrogen-bonding distances and van der Waals contacts relative to the unmethylated parent, enabling finer discrimination of enzyme specificity profiles in biochemical characterization studies.

Regioselective Ring-Opening Methodology Development

The 85:15 regioselectivity documented for 1-methylcyclohexene oxide enzymatic hydrolysis [2] demonstrates that methyl substitution at the epoxide bridgehead exerts substantial control over nucleophilic attack direction. For methodology development exploring stereocontrolled epoxide opening in complex molecule synthesis, 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one offers a structurally defined scaffold whose regiochemical behavior can be systematically investigated across varying conditions (acidic, basic, enzymatic) and compared to non-methylated analogs to establish predictive models for reaction design.

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